

A Comparative Guide to the Biological Activity of Chemerin Isoforms on ChemR23

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ChemR23 ligand-1

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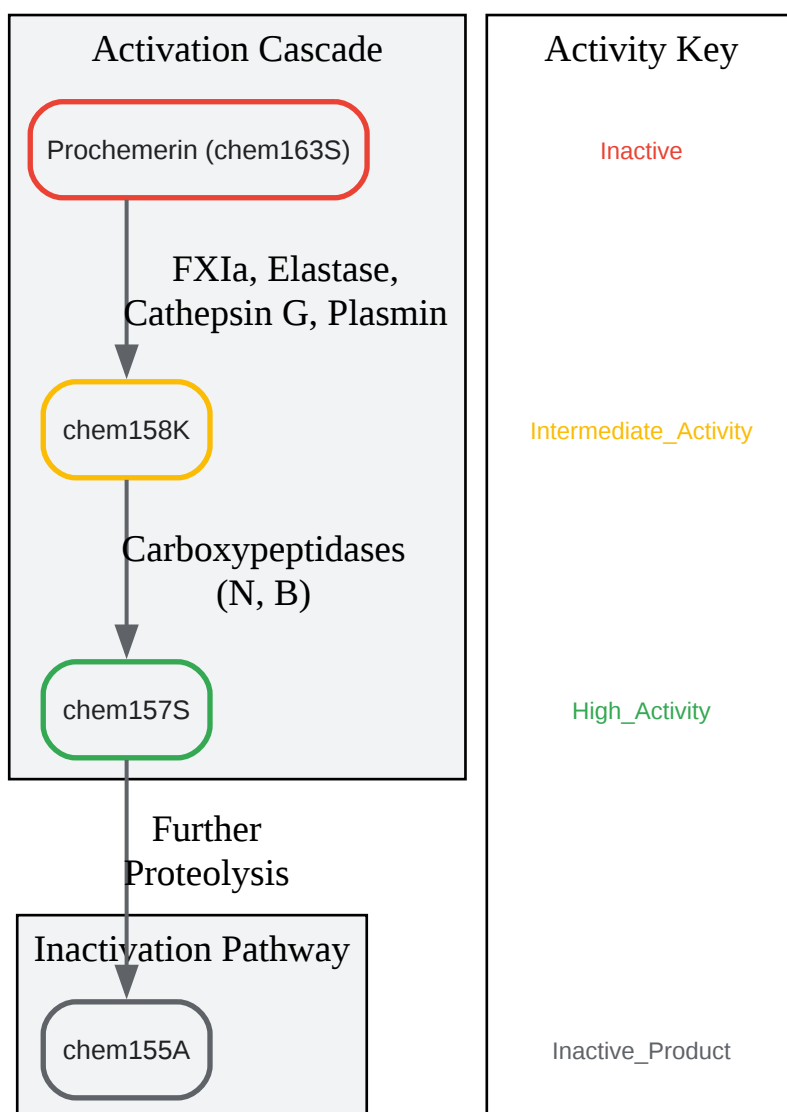
This guide provides an objective comparison of the biological activities of various chemerin isoforms on the G protein-coupled receptor ChemR23, also known as chemokine-like receptor 1 (CMKLR1). Chemerin, a potent chemoattractant and adipokine, undergoes complex proteolytic processing, resulting in multiple isoforms with distinct biological functions. Understanding the specific activities of these isoforms is crucial for research and therapeutic development in areas such as inflammation, metabolic diseases, and oncology.

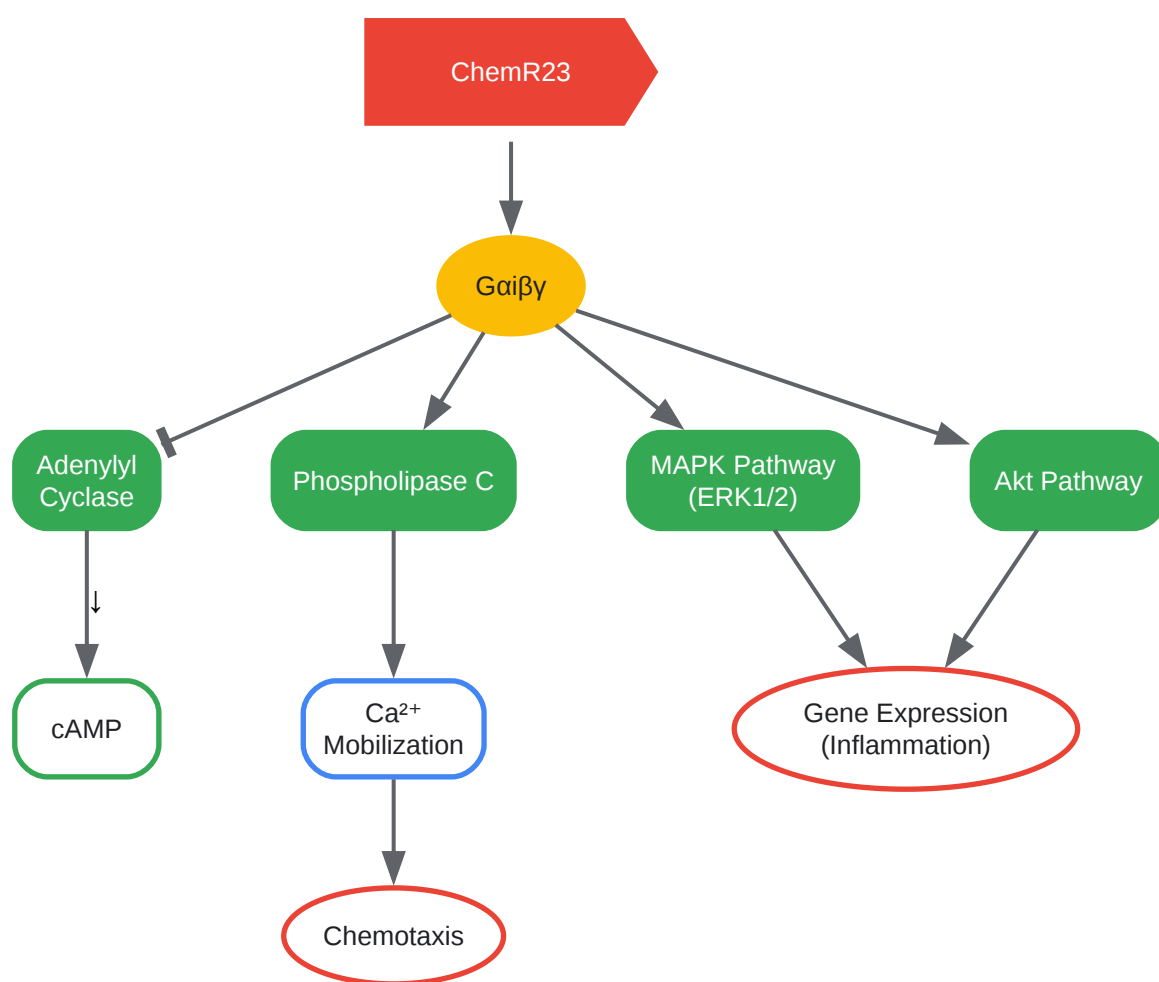
Chemerin Processing: From Inactive Precursor to Bioactive Ligands

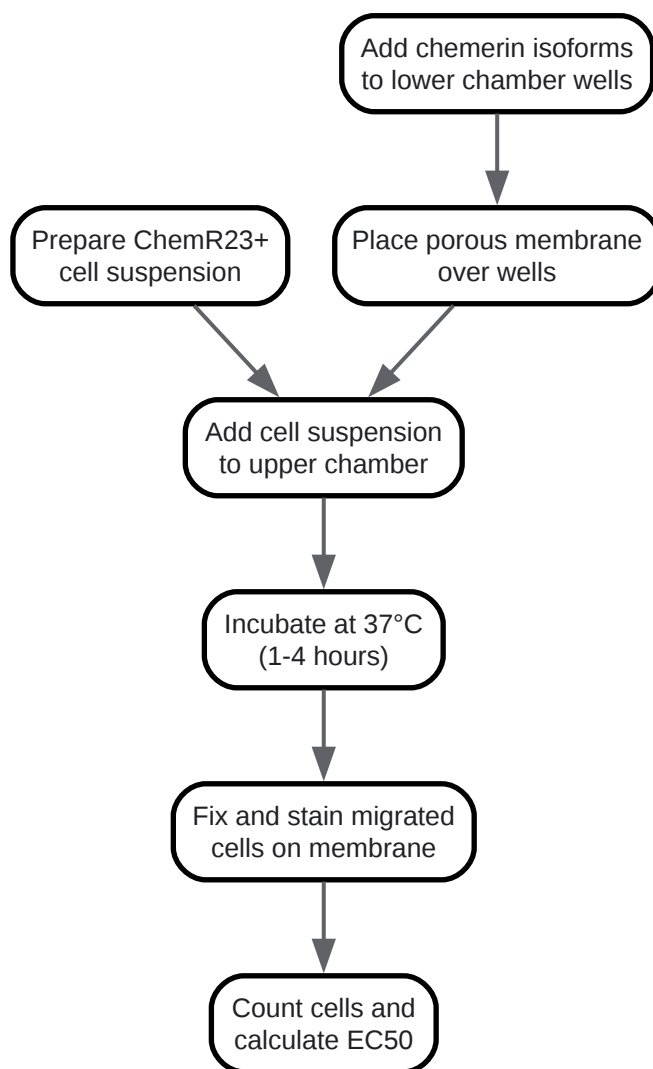
Chemerin is secreted as a 163-amino acid inactive precursor, prochemerin (chem163S). Its biological activity is tightly regulated by sequential C-terminal proteolytic cleavages by various proteases found in coagulation, fibrinolytic, and inflammatory cascades.^{[1][2]} This processing generates a spectrum of isoforms with varying potencies for ChemR23, ranging from highly active agonists to inactive forms.^{[1][3][4]}

The initial cleavage of prochemerin by proteases such as Factor XIa (FXIa), plasmin, elastase, or cathepsin G is a critical activation step. For instance, FXIa, a key enzyme in the coagulation cascade, cleaves prochemerin to generate intermediate forms like chem158K, which can be further processed by carboxypeptidases to the most potent isoform, chem157S. Conversely,

further cleavage by other enzymes can lead to inactivation, highlighting a sophisticated mechanism for modulating chemerin's biological effects.







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- To cite this document: BenchChem. [A Comparative Guide to the Biological Activity of Chemerin Isoforms on ChemR23]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12423298#biological-activity-of-different-chemerin-isoforms-on-chemr23]

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